molecular formula C13H17NO3S B13987454 Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate

Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate

Cat. No.: B13987454
M. Wt: 267.35 g/mol
InChI Key: SFQVYOFDCLNNSO-UHFFFAOYSA-N
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Description

3-Formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylic acid 1,1-dimethylethyl ester is a heterocyclic compound that features a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylic acid 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-c]pyridine core, followed by functionalization at specific positions to introduce the formyl and carboxylic acid ester groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields the corresponding carboxylic acid, while reduction yields the alcohol derivative .

Scientific Research Applications

3-Formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylic acid 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

tert-butyl 3-formyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C13H17NO3S/c1-13(2,3)17-12(16)14-5-4-10-9(7-15)8-18-11(10)6-14/h7-8H,4-6H2,1-3H3

InChI Key

SFQVYOFDCLNNSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC=C2C=O

Origin of Product

United States

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